2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine
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Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a pyrazine ring with a methyl group at the 6-position. The combination of these functional groups imparts specific chemical properties and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine typically involves the reaction of 2-methoxyphenylpiperazine with a suitable pyrazine derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate or sodium carbonate, and a phase transfer catalyst like tetrabutyl ammonium bromide . The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The intermediate and final products are subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can lead to effects such as vasodilation, reduced blood pressure, and potential therapeutic benefits in treating conditions like hypertension and anxiety .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Unlike other similar compounds, it has shown a promising pharmacokinetic profile and high affinity for alpha1-adrenergic receptors, making it a potential candidate for further drug development .
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrazine |
InChI |
InChI=1S/C16H20N4O/c1-13-11-17-12-16(18-13)20-9-7-19(8-10-20)14-5-3-4-6-15(14)21-2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
VGMAFBAENYBZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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